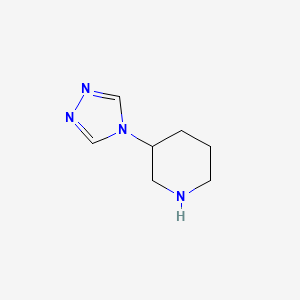
1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves several steps, starting from the reaction of a ketone with a halogenated alkane, followed by nucleophilic substitution with sodium azide, reduction with sodium borohydride, and cyclization with NaOH. The final step involves acylation with an appropriate anhydride.
Physical And Chemical Properties Analysis
The compound “1-(3-Aminoazetidin-1-yl)propan-2-one” is a white crystalline powder that is soluble in water, ethanol, and other organic solvents. It has a melting point of 124-127°C and a boiling point of 293°C. The compound is stable under normal conditions and is relatively inert towards most reagents.
Applications De Recherche Scientifique
N-Acylethanolamine Acid Amidase (NAAA) Inhibition
1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one derivatives are explored as inhibitors of N-Acylethanolamine Acid Amidase (NAAA), an enzyme that breaks down certain endogenous lipids like palmitoylethanolamide (PEA). PEA is known for its anti-inflammatory and antinociceptive effects. By inhibiting NAAA, these compounds may help in maintaining higher levels of PEA, potentially providing a novel approach for treating pain and inflammation. Research has identified 3-aminooxetan-2-one compounds as potent NAAA inhibitors, with recent studies focusing on improving their chemical and plasma stability for systemic administration (Fiasella et al., 2014). Additionally, further structure-activity relationship (SAR) studies have led to the development of more potent and selective NAAA inhibitors with anti-inflammatory effects in animal models, emphasizing the structural and stereochemical features essential for effective NAAA inhibition (Nuzzi et al., 2016).
Applications in Synthetic Organic Chemistry
Gold-Catalyzed [2+2] Cycloadditions
This compound derivatives are used in gold-catalyzed intermolecular [2+2] cycloadditions, representing a practical method to synthesize highly substituted cyclobutane derivatives. This process occurs with complete regio- and stereocontrol, highlighting its utility in the field of synthetic organic chemistry (Faustino et al., 2012).
Other Notable Applications
Synthesis of Azetidine Medicinal Intermediates
Azetidine derivatives, including this compound, are valuable as intermediates in medicinal chemistry. They are synthesized through a series of reactions and are characterized by methods like NMR, illustrating their significance in developing pharmaceuticals (Yang, 2009).
Mécanisme D'action
Target of Action
The primary target of 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one is the histamine H3 receptor (H3R) . This receptor is known to regulate the release of several neurotransmitters such as histamine, acetylcholine, serotonin, noradrenaline, and dopamine .
Mode of Action
This compound interacts with its target, the histamine H3 receptor, as a partial agonist The key compound VUF16839, an analogue of this compound, combines nanomolar on-target activity with weak activity on cytochrome P450 enzymes .
Pharmacokinetics
It is noted that the key compound vuf16839 has good metabolic stability .
Result of Action
The activation of the histamine H3 receptor by this compound can lead to various molecular and cellular effects. For instance, in vivo evaluation of the key compound VUF16839 in a social recognition test in mice revealed an amnesic effect .
Safety and Hazards
The compound “1-(3-Aminoazetidin-1-yl)propan-1-one hydrochloride” has been classified as a hazardous substance . It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Analyse Biochimique
Biochemical Properties
1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with histamine H3 receptors, which are involved in neurotransmission and cognitive functions . The nature of these interactions includes binding to the receptor sites, which can modulate the receptor’s activity and influence downstream signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with histamine H3 receptors can affect cyclic adenosine monophosphate (cAMP) levels, which play a crucial role in cell signaling . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an agonist or antagonist to certain receptors, such as histamine H3 receptors, influencing their activity . This compound can also inhibit or activate enzymes, leading to changes in gene expression and cellular responses. The binding interactions are typically characterized by high affinity and specificity, which are crucial for its biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular function, although the exact nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can modulate receptor activity and influence cellular responses without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . These interactions can affect metabolic flux and alter metabolite levels within cells. Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The efficiency of transport and distribution can influence the compound’s biological activity and effectiveness in various tissues.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are essential for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . These localization patterns can affect the compound’s interactions with other biomolecules and its overall biological activity.
Propriétés
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-cyclopropylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c9-7-4-10(5-7)8(11)3-6-1-2-6/h6-7H,1-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIASVQJUADMZIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


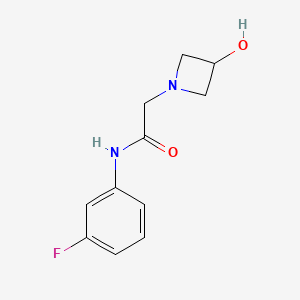
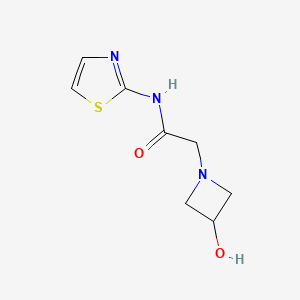
![(3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine](/img/structure/B1468896.png)
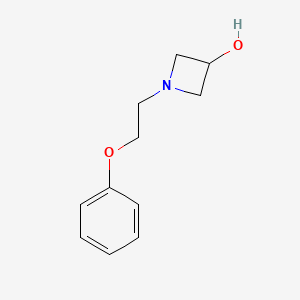
![1-[(2E)-3-phenylprop-2-en-1-yl]azetidin-3-ol](/img/structure/B1468898.png)
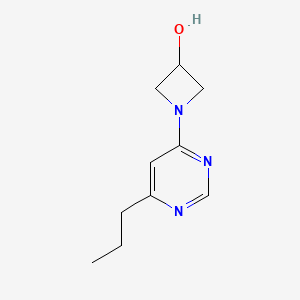

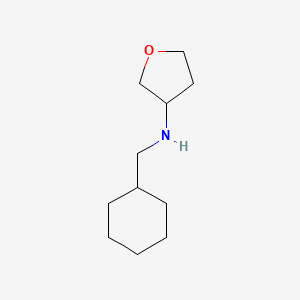
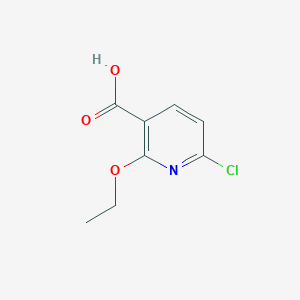
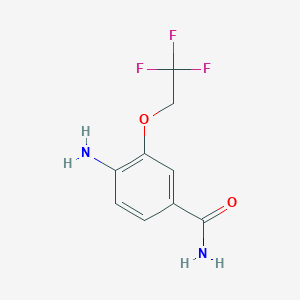

![1-[(4-Tert-butylphenyl)methyl]azetidin-3-ol](/img/structure/B1468910.png)

